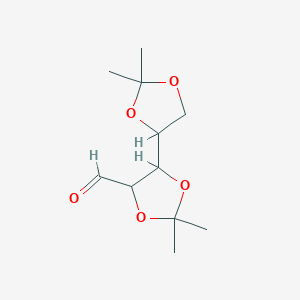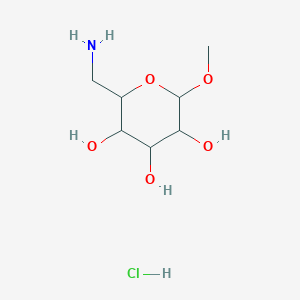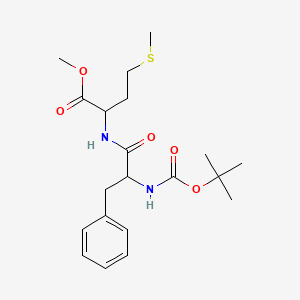
Vfgwjiqtafpnqz-uhfffaoysa-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Vfgwjiqtafpnqz-uhfffaoysa-” is a unique chemical entity identified by its InChIKey. This identifier is used to provide a standard way to encode molecular information and facilitate the search for such compounds in databases. The specific structure and properties of this compound are not widely documented, making it a subject of interest for further research and exploration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation methods for “Vfgwjiqtafpnqz-uhfffaoysa-” are not explicitly detailed in the available literature. general synthetic routes for complex organic compounds typically involve multi-step processes that may include:
Formation of key intermediates: This could involve reactions such as alkylation, acylation, or cyclization.
Purification steps: Techniques like recrystallization, chromatography, or distillation are often employed to isolate the desired product.
Final assembly: The final steps might involve coupling reactions, deprotection, or other modifications to achieve the target compound.
Industrial Production Methods
Industrial production methods for such compounds usually scale up the laboratory procedures, incorporating more robust and efficient techniques. This might include:
Continuous flow reactors: To enhance reaction efficiency and safety.
Automated purification systems: For consistent and high-purity product output.
Advanced analytical tools: To monitor the reaction progress and product quality in real-time.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “Vfgwjiqtafpnqz-uhfffaoysa-” may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Addition: Atoms or groups are added to a double or triple bond.
Common Reagents and Conditions
Common reagents and conditions for these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon or platinum oxide.
Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction requirements.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in “Vfgwjiqtafpnqz-uhfffaoysa-” and the reaction conditions employed. Detailed structural analysis would be required to predict these products accurately.
Wissenschaftliche Forschungsanwendungen
The compound “Vfgwjiqtafpnqz-uhfffaoysa-” could have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals, materials science, or as a catalyst in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “Vfgwjiqtafpnqz-uhfffaoysa-” might include those with related structural features or functional groups. Examples could be:
Triethylene glycol: Known for its use in various industrial applications.
N,N-Dimethylacrylamide: Used in polymer synthesis and biomedical applications.
Uniqueness
The uniqueness of “Vfgwjiqtafpnqz-uhfffaoysa-” would be highlighted by its specific structural attributes and the particular reactions it undergoes. Its distinct InChIKey ensures that it can be uniquely identified and differentiated from other compounds.
Eigenschaften
IUPAC Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h5,7-9H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGWJIQTAFPNQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)

![trisodium;2-[5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/no-structure.png)

![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)

![4,9-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B12321821.png)
![[Mn(TPP)]2O](/img/structure/B12321823.png)
